2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione has been extensively studied for its crystal and molecular structures. Research has revealed details about its crystal data and molecular symmetry, highlighting its monoclinic and orthorhombic crystal systems (Coppernolle et al., 2010). Additionally, the compound's crystal packing is controlled by van der Waals forces and weak C—H⋯O interactions, forming molecular dimers in certain cases (Stepina et al., 2015).
Supramolecular Structures
In studies of its supramolecular structures, this compound exhibits weak C-H...O hydrogen bonds, forming tetramers and dimers depending on the substitution on the dioxanedione ring. This indicates a significant structural versatility and interaction capability (Low et al., 2002).
Synthesis and Reactions
Research has also focused on the synthesis and reactions of this compound derivatives. These studies include the development of efficient synthetic procedures (Najda et al., 2016) and exploration of its reaction pathways, such as in the self-catalyzed Knoevenagel condensation (Kumar et al., 2014).
Medicinal Chemistry and Chemical Properties
The compound's potential in medicinal chemistry and other chemical properties have been explored, including its use in preparing drug precursors or as ligands (Dotsenko et al., 2019). Moreover, its use as a precursor in various chemical reactions has been documented, demonstrating its versatility in synthetic chemistry (Sevenard et al., 2017).
Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The compound is known to participate in Knoevenagel condensation reactions , a type of organic reaction where an aldehyde or ketone reacts with a compound containing an acidic proton to form a β-substituted α,β-unsaturated carbonyl compound. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ chemical structure .
Biochemical Pathways
Given its role in organic synthesis , it’s likely that the compound could influence a variety of biochemical pathways depending on the specific reaction conditions and targets.
Pharmacokinetics
Its solubility in dioxane suggests that it may have good bioavailability in environments where dioxane or similar solvents are present.
Result of Action
Its role in organic synthesis suggests that it may induce significant changes in the chemical structure of its targets, potentially altering their function.
Action Environment
The action, efficacy, and stability of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be influenced by various environmental factors. For instance, its reactions are known to be accelerated in ionic liquids , suggesting that the compound’s activity may be enhanced in such environments. Additionally, its solubility in dioxane indicates that the presence of this or similar solvents could impact the compound’s bioavailability and thus its efficacy.
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAHNQWHPQAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164996 | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-78-4 | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformation of the dioxanedione ring in 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione?
A1: X-ray diffraction analysis revealed that the dioxanedione ring in this compound adopts a boat conformation. [] This non-planar conformation is also observed in other 5-substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.